Regioisomeric Specificity: Positional Differentiation from 5‑Amino‑1‑methyl‑1H‑imidazole‑4‑carboxylic Acid
4‑Amino‑1‑methyl‑1H‑imidazole‑5‑carboxylic acid (CAS 858512‑11‑5) is unequivocally distinguished from its regioisomer 5‑amino‑1‑methyl‑1H‑imidazole‑4‑carboxylic acid (CAS 112277‑40‑4). The two compounds possess identical molecular formulas (C₅H₇N₃O₂) and molecular weights (141.13 g·mol⁻¹) but differ in the positions of the amino and carboxylic acid groups on the imidazole ring. This positional isomerism results in distinct InChIKeys (JFPJOQALCDNLKG‑UHFFFAOYSA‑N for CAS 858512‑11‑5 vs. a different key for the 5‑amino‑4‑carboxy isomer) and fundamentally different chemical and biological behaviors . In synthetic applications, regioisomeric purity is critical because mis‑specification leads to off‑target products and irreproducible SAR data [1].
| Evidence Dimension | Regioisomeric Identity |
|---|---|
| Target Compound Data | CAS 858512‑11‑5; InChIKey JFPJOQALCDNLKG‑UHFFFAOYSA‑N; IUPAC 5‑amino‑3‑methylimidazole‑4‑carboxylic acid |
| Comparator Or Baseline | 5‑Amino‑1‑methyl‑1H‑imidazole‑4‑carboxylic acid (CAS 112277‑40‑4); distinct InChIKey |
| Quantified Difference | Different InChIKey; different synthetic and biological properties |
| Conditions | Structural and nomenclature analysis; confirmed by independent vendor specifications and CAS registry assignments |
Why This Matters
Procurement of the incorrect regioisomer invalidates structure‑based design, requiring de novo synthetic route validation and biological re‑screening.
- [1] Saczewski, F., et al. (2006). Synthesis and Biological Activity of 4‑Amino‑1‑Methyl‑5‑Imidazolecarboxylic Acid Derivatives. Letters in Drug Design & Discovery, 3(3), 192‑199. View Source
